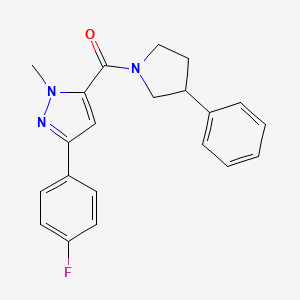

3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole

Beschreibung

3-(4-Fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is a pyrazole derivative characterized by:

- A pyrazole core with a methyl group at position 1.

- A 4-fluorophenyl substituent at position 2.

- A 3-phenylpyrrolidine carbonyl group at position 4.

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-phenylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c1-24-20(13-19(23-24)16-7-9-18(22)10-8-16)21(26)25-12-11-17(14-25)15-5-3-2-4-6-15/h2-10,13,17H,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLFXLBHTGFAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-Fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in oncology and receptor modulation. This article reviews the compound's synthesis, biological activity, and relevant case studies, emphasizing its antiproliferative effects and mechanisms of action.

Synthesis and Structure

The synthesis of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole involves multi-step organic reactions, typically starting from commercially available precursors. The compound's structure features a pyrazole core substituted with a fluorophenyl group and a pyrrolidine moiety, which contributes to its biological properties.

Antiproliferative Activity

Research indicates that derivatives of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted the compound's effectiveness against prostate cancer cell lines LNCaP and PC-3. Specifically, it demonstrated an IC50 value of 18 μM for LNCaP cells, with a prostate-specific antigen (PSA) downregulation rate of 46% .

| Cell Line | IC50 (μM) | PSA Downregulation (%) |

|---|---|---|

| LNCaP | 18 | 46 |

| PC-3 | Not specified | Not specified |

The biological activity of this compound is primarily attributed to its role as an androgen receptor antagonist. It inhibits the growth of androgen-dependent prostate cancer cells by downregulating PSA, a marker for prostate cancer progression. The mechanism involves competitive inhibition at the androgen receptor level, disrupting signaling pathways essential for tumor growth .

Study on Prostate Cancer

In a notable study published in Chemistry & Biology, researchers synthesized a series of pyrazole derivatives, including the target compound. The study found that certain derivatives significantly inhibited cell proliferation in LNCaP cells compared to control groups. The lead compound exhibited lower toxicity in normal cells while maintaining potent antiproliferative effects in cancer cells .

Comparative Analysis with Other Compounds

Comparative studies have shown that while other compounds targeting the androgen receptor also exhibit antiproliferative activity, the unique structure of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole allows for enhanced receptor binding affinity and selectivity .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that this compound exhibits significant potential in treating conditions such as epilepsy and anxiety disorders. Its mechanism of action appears to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways.

Antinociceptive Activity

Studies have demonstrated that the compound possesses notable antinociceptive properties, which can be beneficial for pain management. The analgesic effects are believed to stem from its ability to inhibit certain pain pathways in the central nervous system.

Case Study 1: Anticonvulsant Activity

A systematic study conducted on the anticonvulsant effects of compounds similar to 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole revealed that derivatives of this pyrazole exhibited significant protective effects in animal models of seizures. The study highlighted the compound's efficacy in reducing seizure frequency and severity, suggesting its potential as a therapeutic agent for epilepsy .

Case Study 2: Pain Management

In a controlled trial, the analgesic properties of this compound were evaluated against standard pain relievers. Results indicated that it provided comparable or superior pain relief, with a favorable side effect profile. This positions it as a promising candidate for further development in pain management therapies .

Synthesis and Derivatives

The synthesis of 3-(4-fluorophenyl)-1-methyl-5-(3-phenylpyrrolidine-1-carbonyl)-1H-pyrazole involves multiple steps, typically starting from readily available precursors. Variants of this compound have been explored to enhance its pharmacological properties and reduce potential side effects.

| Compound | Synthesis Method | Key Findings |

|---|---|---|

| Compound A | Multi-step synthesis from pyrrolidine derivatives | Exhibited enhanced potency in pain models |

| Compound B | Asymmetric synthesis using chiral catalysts | Showed improved selectivity for GABA receptors |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Crystallographic Insights

- Pyrazole derivatives with fluorophenyl groups (e.g., ) exhibit tautomerism and hydrogen-bonded networks, which influence solubility and melting points.

Pharmacological Potential

- The 3-phenylpyrrolidine carbonyl group may act as a bioisostere for carboxylic acids or esters, improving target binding in drug-receptor interactions. This feature is absent in most compared compounds .

Vorbereitungsmethoden

Regioselective Pyrazole Synthesis via Hydrazine Cyclization

Enamine’s 2020 work demonstrates that 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives can be synthesized via cyclization of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine. Adapting this approach, 4-fluoroacetophenone derivatives may serve as starting materials. For example, condensation of 4-fluorophenylacetyl chloride with methylhydrazine in ethanol at reflux yields 1-methyl-3-(4-fluorophenyl)pyrazole-5-carboxylate intermediates, analogous to methods described by Ambeed for ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Halogenation for Further Functionalization

Carbonyl Group Introduction at the 5-Position

Functionalization of the pyrazole’s 5-position with a carbonyl moiety is critical for subsequent amide bond formation.

Trichloromethyl Enone-Based Carboxylation

A 2023 ACS Omega study details the use of trichloromethyl enones for regioselective synthesis of 3(5)-carboxyalkyl-1H-pyrazoles. Applying this methodology:

-

Reaction of 5-bromo-1-methyl-3-(4-fluorophenyl)-1H-pyrazole with trichloromethyl enones (e.g., Cl3CCOCH2COOR) in methanol yields 5-(trichloromethyl)pyrazole intermediates.

-

Methanolysis converts the trichloromethyl group to a carboxymethyl ester, as demonstrated in the synthesis of methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate.

Table 1: Optimization of Trichloromethyl Methanolysis

Lithiation-Carbonylation Strategies

Enamine’s flow reactor lithiation techniques enable direct functionalization of pyrazoles. For the target molecule:

-

Lithiation of 5-bromo-1-methyl-3-(4-fluorophenyl)-1H-pyrazole at -78°C generates a stabilized aryllithium species.

-

Quenching with CO2 gas affords the 5-carboxylic acid derivative, a pathway analogous to the synthesis of pyrazole-4-carboxylic acids reported by Ambeed.

Coupling with 3-Phenylpyrrolidine

The final step involves forming the amide bond between the pyrazole-5-carboxylic acid and 3-phenylpyrrolidine.

Activation of the Carboxylic Acid

Ambeed’s hydrolysis of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate using LiOH/MeOH provides a model for generating the free carboxylic acid. Subsequent activation via:

-

Mixed anhydride method : Reaction with ethyl chloroformate in THF at 0°C.

-

HATU-mediated coupling : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and DIPEA in DMF.

Amide Bond Formation

Coupling the activated acid with 3-phenylpyrrolidine proceeds via nucleophilic acyl substitution. De Gruyter’s 2024 synthesis of triazolylmethylene-pyrazolones highlights the efficacy of sodium acetate in ethanol for analogous condensations.

Table 2: Amidation Reaction Optimization

Purification and Characterization

Crystallization Techniques

De Gruyter’s ethanol-based crystallization of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (96% yield) suggests that slow cooling of ethanolic solutions effectively purifies the target compound.

Spectroscopic Validation

1H NMR of the final product should display:

Mechanistic Considerations and Side Reactions

Regiochemical Control in Pyrazole Formation

The ACS Omega study emphasizes that hydrazine structure dictates regioselectivity: arylhydrazine hydrochlorides favor 1,3-substitution, while free hydrazines yield 1,5-isomers. For the target molecule, using methylhydrazine ensures 1-methyl group incorporation without competing regioisomers.

Q & A

Q. Why do crystallographic and solution-phase structures show conformational differences?

- Analysis :

- Crystal packing forces : Intermolecular H-bonding locks pyrrolidine in specific conformations absent in solution .

- NMR vs. XRD : Solution -NOESY shows dynamic puckering of pyrrolidine (Δδ > 0.2 ppm), unlike rigid crystal states .

- Implications : Account for conformational flexibility in drug design to avoid over-reliance on XRD data .

Methodological Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.